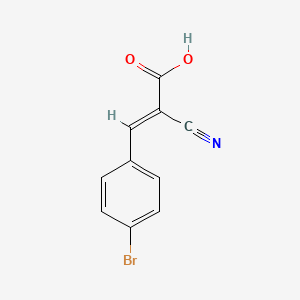

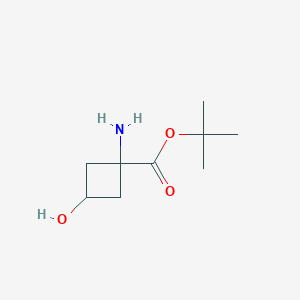

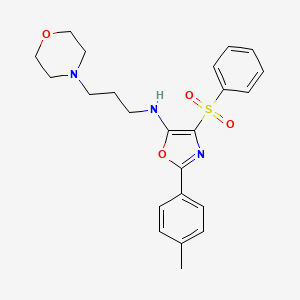

![molecular formula C27H30O14 B2777468 9,10-Anthracenedione, 1-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl- CAS No. 54944-38-6](/img/structure/B2777468.png)

9,10-Anthracenedione, 1-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-

Übersicht

Beschreibung

9,10-Anthracenedione, 1-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl- is a useful research compound. Its molecular formula is C27H30O14 and its molecular weight is 578.523. The purity is usually 95%.

BenchChem offers high-quality 9,10-Anthracenedione, 1-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Chrysophanol has been found to have anticancer properties. It has been reported to exhibit antiproliferative activity on various cancer cells, including MCF-7 breast cancer cells, gastric cancer 7901 cells, melanoma A375 cells, and oophoroma SKOV-3 cells .

Hepatoprotective Properties

Chrysophanol also exhibits hepatoprotective properties, which means it can prevent damage to the liver .

Neuroprotective Effects

The compound has been found to have neuroprotective effects, which means it can protect neurons from injury or degeneration .

Anti-inflammatory Activity

Chrysophanol has been reported to have anti-inflammatory activity, which means it can reduce inflammation .

Antiulcer Properties

The compound has been found to have antiulcer properties, which means it can prevent the formation of ulcers .

Antimicrobial Activity

Chrysophanol has been reported to have antimicrobial activity, which means it can kill or inhibit the growth of microorganisms .

Ecological Importance

Chrysophanol is also ecologically important. It is found in the shield of some insects, which is a waxy layer used for defense. Insects synthesize it as an adaptation against predators .

Pharmacokinetics and Toxicity Studies

While Chrysophanol has shown promising therapeutic potential, its pharmacokinetics and toxicity studies demand further investigations for it to be used as a drug .

Wirkmechanismus

Target of Action

Chrysophanol-1-O-β-gentiobioside, an anthraquinone glycoside isolated from Cassia obtusifolia seeds, shows selective inhibition of hMAO-A isozyme activity . Monoamine oxidase A (MAO-A) is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine.

Mode of Action

The compound interacts with the MAO-A isozyme, inhibiting its activity. This inhibition can lead to an increase in the levels of monoamines, which are essential for transmitting signals in the brain .

Biochemical Pathways

By inhibiting the MAO-A isozyme, Chrysophanol-1-O-β-gentiobioside affects the monoaminergic system, particularly the serotonergic and noradrenergic pathways. These pathways are involved in various physiological functions, including mood regulation, stress response, and cognitive processes .

Result of Action

The inhibition of MAO-A by Chrysophanol-1-O-β-gentiobioside can lead to increased levels of monoamines in the brain. This can potentially result in improved mood and cognitive function, given the role of these neurotransmitters in these processes .

Eigenschaften

IUPAC Name |

8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-5-11-17(21(33)16-10(18(11)30)3-2-4-12(16)29)13(6-9)39-27-25(37)23(35)20(32)15(41-27)8-38-26-24(36)22(34)19(31)14(7-28)40-26/h2-6,14-15,19-20,22-29,31-32,34-37H,7-8H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKODDFZWQVWOAW-ONMHTNRHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=CC=C5O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=CC=C5O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001121875 | |

| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54944-38-6 | |

| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54944-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

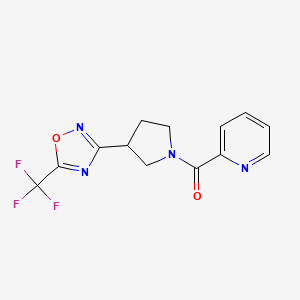

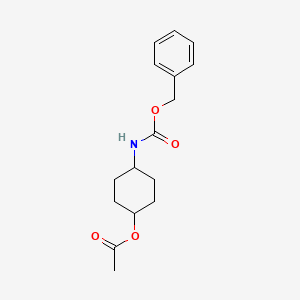

![5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2777385.png)

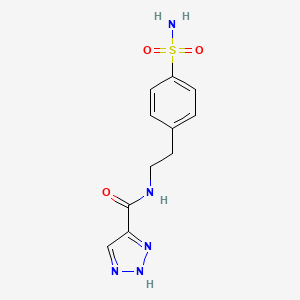

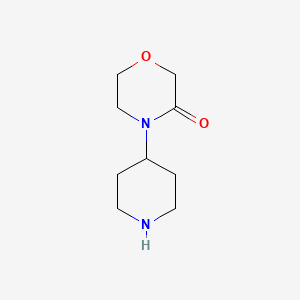

![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)

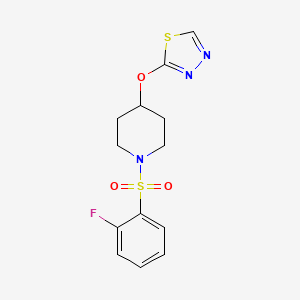

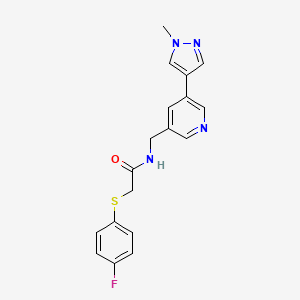

![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)

![2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B2777403.png)